
Tert-butyl 3-bromoazetidine-1-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The compound tert-butyl 3-bromoazetidine-1-carboxylate adheres to IUPAC naming rules, which prioritize functional group hierarchy and substituent numbering. The parent structure is azetidine , a four-membered saturated heterocycle containing one nitrogen atom. The numbering begins at the nitrogen atom (position 1), with the bromine substituent at position 3. The tert-butoxycarbonyl (Boc) group is attached to the nitrogen via a carboxylate ester linkage, forming the 1-carboxylate derivative. The full systematic name reflects this substitution pattern: tert-butyl 3-bromoazetidine-1-carboxylate.
This nomenclature aligns with the priority of carboxylic acid derivatives over halides in functional group ranking. The Boc group serves as a common protecting group in organic synthesis, enabling selective reactivity at other positions of the azetidine ring.
Molecular Formula and Weight
The molecular formula of this compound is C₈H₁₄BrNO₂ , as confirmed by multiple experimental and commercial sources. The molecular weight is 236.11 g/mol , calculated as follows:
Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
---|---|---|---|
C | 8 | 12.01 | 96.08 |
H | 14 | 1.008 | 14.11 |
Br | 1 | 79.904 | 79.904 |
N | 1 | 14.01 | 14.01 |
O | 2 | 16.00 | 32.00 |
Total | 236.11 |
This formula is consistent with high-resolution mass spectrometry data and elemental analysis reported in supplier specifications.
Stereochemical Configuration and Conformational Analysis
The azetidine ring exhibits inherent ring strain (~25.4 kcal/mol), which influences its conformational preferences. The substitution pattern at positions 1 (Boc group) and 3 (bromine) further modulates the ring's geometry:
Ring Puckering : Azetidine adopts a non-planar conformation to alleviate angular strain. The presence of the bulky Boc group at position 1 and the electronegative bromine at position 3 induces asymmetric puckering. Computational studies on analogous azetidines suggest that substituents at position 3 favor a twist-boat conformation , where the bromine atom occupies a pseudoaxial orientation to minimize steric clashes.
Bond Angles and Lengths :
Steric and Electronic Effects :
These conformational dynamics are critical for understanding the compound's reactivity in cross-coupling and ring-opening reactions.
Crystallographic Data and X-ray Diffraction Studies
While direct X-ray crystallographic data for this compound are not publicly available, insights can be drawn from structurally related azetidine derivatives:
Key structural predictions include:
- Puckered Azetidine Ring : The four-membered ring likely deviates from planarity, with a dihedral angle <5° between adjacent atoms.
- Intermolecular Interactions : Weak van der Waals forces and halogen bonding (C–Br⋯O) may stabilize the crystal lattice.
- Boc Group Orientation : The tert-butyl moiety is expected to adopt a staggered conformation relative to the carbonyl group to minimize steric strain.
These structural features align with reactivity trends observed in nucleophilic substitution and transition-metal-catalyzed reactions involving this compound.
Properties
IUPAC Name |
tert-butyl 3-bromoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTPPPNQDPSSBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697026 | |
Record name | tert-Butyl 3-bromoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1064194-10-0 | |
Record name | tert-Butyl 3-bromoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-bromoazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Scientific Research Applications
Synthetic Applications
Tert-butyl 3-bromoazetidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structural features allow for diverse reactions, making it a valuable building block in organic synthesis.
Synthesis of Bioactive Molecules
One of the notable applications is its use in the synthesis of bioactive molecules. For instance, it has been employed in reactions involving pyridines and other heterocycles, leading to compounds with potential pharmaceutical applications. A reaction involving this compound and 5-bromopyridin-3-ol yielded a product with promising biological activity .
Research on Bioisosteres
Recent studies have explored the use of this compound as a bioisostere for various nitrogen-containing heterocycles. In one study, it was incorporated into a reaction mixture to investigate its potential as a substitute for more complex structures, demonstrating its versatility in medicinal chemistry .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of compounds synthesized from this compound against Mycobacterium tuberculosis. The synthesized derivatives exhibited varying degrees of activity, highlighting the compound's potential in developing new antibacterial agents .
Case Study 2: Drug Development
In another research project, researchers synthesized a series of azetidine derivatives using this compound as a precursor. The derivatives were evaluated for their efficacy against specific cancer cell lines, showing promising results that warrant further exploration in drug development .
Table 1: Synthesis Conditions and Yields
Reaction Component | Conditions | Yield (%) |
---|---|---|
This compound | K₂CO₃ in DMF at 60°C | 100 |
This compound | Sodium tert-butoxide at 100°C | 100 |
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Mycobacterium tuberculosis | 0.66 μM |
Compound B | Cancer cell lines | Varies (specific values not disclosed) |
Mechanism of Action
The compound exerts its effects through its reactivity as a brominated azetidine derivative. It can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions and reagents used. The molecular targets and pathways involved are specific to the reactions it undergoes and the products formed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Properties
Below is a comparative analysis of tert-butyl 3-bromoazetidine-1-carboxylate with structurally related azetidine and pyrrolidine derivatives.
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility: The parent compound (LogP ~1.5) exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Biological Activity
Tert-butyl 3-bromoazetidine-1-carboxylate (CAS No. 1064194-10-0) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its relevance in pharmacology.
- Molecular Formula : C₈H₁₄BrNO₂
- Molecular Weight : 236.11 g/mol
- CAS Number : 1064194-10-0
- Synonyms : N-Boc-3-Bromoazetidine; 1-Boc-3-bromoazetidine
Synthesis and Derivatives
The synthesis of this compound has been documented in various studies, often involving nucleophilic substitution reactions. For example, it can be synthesized through the reaction of bromo-substituted azetidine derivatives with tert-butyl esters under basic conditions. The compound serves as a precursor for generating a variety of functionalized azetidine derivatives, which may exhibit diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Anticancer Properties
The compound's structural features allow it to interact with biological targets relevant to cancer treatment. For instance, azetidine derivatives have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies suggest that this compound can modulate pathways associated with cell survival and proliferation, indicating potential as an anticancer agent.
Neuroprotective Effects
Emerging research has pointed towards neuroprotective effects associated with azetidine derivatives. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that a series of azetidine derivatives, including this compound, showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
- Cancer Cell Line Evaluation : In a study involving human cancer cell lines, this compound exhibited cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell line. The compound was shown to activate caspase pathways leading to apoptosis .
- Neuroprotection Study : Research indicated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential application in developing therapies for neurodegenerative disorders .
Preparation Methods
The synthesis of tert-butyl 3-bromoazetidine-1-carboxylate typically involves the introduction of a bromine atom at the 3-position of an azetidine ring, which is protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. The Boc group stabilizes the azetidine nitrogen during subsequent reactions and purification.
Preparation via Bromination of Azetidine-1-carboxylate Derivatives
A common approach involves starting from azetidine-1-carboxylic acid derivatives, followed by selective bromination at the 3-position. The Boc protection is usually introduced prior to or concurrently with the bromination step to protect the amine functionality.
Detailed Reaction Conditions and Procedures
Reaction Using Potassium Carbonate in N,N-Dimethylformamide (DMF)
Procedure:
A solution of 5-bromopyridin-3-ol (0.285 g, 1.64 mmol) in DMF (2.5 mL) is treated with potassium carbonate (0.453 g, 3.28 mmol). Then, this compound (0.425 g, 1.8 mmol) dissolved in DMF (0.5 mL) is added. The reaction mixture is heated to 60 °C and stirred overnight.Workup:
The mixture is diluted with ethyl acetate (EtOAc), poured into saturated sodium bicarbonate solution, and extracted with EtOAc. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and evaporated.Purification:
The residue is purified by silica gel flash chromatography using a gradient of 0 to 50% EtOAc in heptane.Yield:
Quantitative (100%) yield of this compound as a colorless crystalline solid.Characterization:
Mass spectrometry confirms the product with m/z = 329.1 (M+H+).
This method demonstrates a robust and efficient synthesis with excellent yield and purity, suitable for scale-up and further functionalization.
Summary Table of Key Preparation Parameters
Parameter | Details |
---|---|
Starting Materials | 5-bromopyridin-3-ol, this compound |
Base Used | Potassium carbonate (K2CO3) |
Solvent | N,N-dimethylformamide (DMF) |
Temperature | 60 °C |
Reaction Time | Overnight (approximately 12-16 hours) |
Workup | Extraction with EtOAc, wash with brine, dry over Na2SO4, filtration |
Purification | Silica gel flash chromatography (0-50% EtOAc/heptane gradient) |
Yield | Quantitative (100%) |
Product Form | Colorless crystalline solid |
Characterization | Mass spectrometry (MS: 329.1 m/z) |
Research Findings and Notes
- The potassium carbonate/DMF method provides a high-yield, reproducible route to this compound, suitable for further chemical transformations.
- The reaction conditions are mild, avoiding harsh reagents or extreme temperatures, which helps maintain the integrity of the Boc protecting group.
- Purification by flash chromatography is straightforward, yielding a high-purity product.
- Alternative bases such as sodium t-butanolate can be used but may require longer reaction times and higher temperatures.
- The compound exhibits good solubility in organic solvents, facilitating its handling and formulation for biological assays.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 3-bromoazetidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from azetidine derivatives. Key steps include halogenation (e.g., bromination) and protection of the azetidine nitrogen using tert-butyl chloroformate. Optimization focuses on controlling reaction temperature, stoichiometry, and catalysts. For example, bromination may require anhydrous conditions with reagents like PBr₃ or N-bromosuccinimide (NBS) to ensure regioselectivity at the 3-position. Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring structure, tert-butyl group (δ ~1.4 ppm for nine equivalent protons), and bromine substitution.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₈H₁₄BrNO₂).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles, particularly the Br-C bond geometry .
Q. How should this compound be stored to maintain stability?
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation via hydrolysis or oxidation. Use amber vials to avoid light-induced decomposition. Regular purity checks via TLC or HPLC are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
Discrepancies in reactivity (e.g., unexpected substitution patterns) can arise from steric effects of the tert-butyl group or solvent polarity. Systematic studies using:
- Computational Modeling : DFT calculations to predict reaction pathways.
- Kinetic Isotope Effects (KIEs) : To probe mechanistic steps (e.g., SN1 vs. SN2 mechanisms).
- In-situ Monitoring : React-IR or NMR to track intermediates .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.